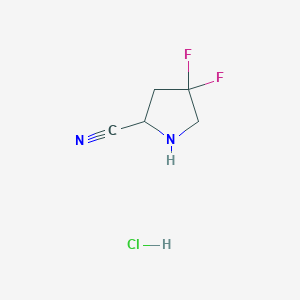

4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride

Description

4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride (CAS: 2225136-14-9) is a fluorinated pyrrolidine derivative with a nitrile functional group. Its molecular formula is C₅H₇ClF₂N₂, and it is commonly used as an intermediate in pharmaceutical and radiopharmaceutical synthesis . The compound’s structure features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a nitrile group at the 2-position, conferring unique electronic and steric properties. It is employed in coupling reactions to generate bioactive molecules, such as fibroblast activation protein (FAP)-targeted tracers for cancer imaging .

Properties

IUPAC Name |

4,4-difluoropyrrolidine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2.ClH/c6-5(7)1-4(2-8)9-3-5;/h4,9H,1,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGMTOHWIVLVJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(F)F)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225136-14-9 | |

| Record name | 4,4-difluoropyrrolidine-2-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article reviews its biological activity, mechanisms of action, and applications in research and medicine, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for 4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is , with a molecular weight of 225.62 g/mol. Its structure features a pyrrolidine ring with two fluorine substituents at the 4-position and a carbonitrile group at the 2-position, which enhances its reactivity and biological interactions.

The biological activity of 4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoro substitution is believed to enhance binding affinity and specificity, making it a potent inhibitor or modulator of various biological processes.

Key Mechanisms:

- Enzyme Inhibition : It has been investigated for its role in inhibiting fibroblast activation protein (FAP), which is implicated in cancer progression. Studies have shown that derivatives of this compound exhibit comparable inhibitory potency with IC50 values around 3.2 nM .

- Protein Binding : The compound's ability to form hydrogen bonds and interact with hydrophobic pockets in proteins suggests potential applications in drug design aimed at targeting specific proteins involved in disease pathways.

Antitumor Properties

Recent studies have highlighted the compound's application in oncology. For instance, the radiolabeled version, -FAPI-04, demonstrated effective tumor uptake in patients with metastasized breast cancer, showing maximum standardized uptake values (SUV) between 7 and 29.9 . This indicates its potential utility as a diagnostic agent in cancer imaging.

Pharmacological Applications

The compound has been explored for various pharmacological applications:

- Cancer Imaging : Its derivatives are being developed as imaging agents for positron emission tomography (PET) to visualize tumors due to their selective binding properties .

- Therapeutic Potential : The therapeutic implications include pain management in cancer patients, where a significant reduction in pain medication was observed following treatment with -labeled FAPI-04 .

Case Studies

- Patient Study on -FAPI-04 :

- Comparative Study on FAP Inhibition :

Table 1: Comparison of Biological Activities

| Compound | Target | IC50 (nM) | Application |

|---|---|---|---|

| 4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride | FAP | 3.2 | Cancer imaging |

| -FAPI-04 | Tumor uptake | N/A | Diagnostic imaging |

| Mono-fluorinated analog | FAP | 1000 | Less effective |

Scientific Research Applications

4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is a chemical compound with applications in various scientific research fields. This compound exists in two forms: (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride and 1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride .

1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile Hydrochloride

- Chemical Formula:

- Molecular Weight: 161.63 g/mol

- Synonyms: 1448440-51-4, (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride

- IUPAC Name: 1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile;hydrochloride

- CAS Number: 1448440-51-4

- Appearance: White to yellow solid

Applications in Synthesis

1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride is used in the synthesis of various compounds.

-

Example 16 Synthesis: Synthesis of (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide .

- It is used as a reactant in the synthesis of (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide . In this synthesis, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is added to a stirred solution of (S)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride in DMF (dimethylformamide) .

** (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride**

Potential Applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include enantiomers, fluorinated/methylated pyrrolidines, and derivatives with modified substituents. Key comparisons are summarized below:

Table 1: Comparison of 4,4-Difluoropyrrolidine-2-carbonitrile Hydrochloride with Similar Compounds

*Similarity scores based on structural and functional group alignment (0–1 scale) .

Key Differences and Implications

Fluorination vs. Methylation :

- The difluoro substitution in 4,4-difluoropyrrolidine-2-carbonitrile hydrochloride enhances electronegativity and metabolic stability compared to methylated analogs like (2R,4S)-4-fluoro-2-methylpyrrolidine hydrochloride. This makes the former preferable in drug candidates requiring prolonged bioavailability .

- Methylated derivatives exhibit reduced steric hindrance, facilitating easier ring functionalization .

Enantiomeric Specificity :

- The (S)-enantiomer (CAS: 869489-04-3) shows a 0.90 similarity to the parent compound but is critical for chiral drug synthesis. For example, it is used in FAP-targeted tracers where stereochemistry affects tumor binding affinity .

Nitrile Group Utility: The nitrile group enables click chemistry and nucleophilic substitution reactions, distinguishing it from non-cyano analogs like 4-methylmorpholine-2-carbonitrile (CAS: 1196152-74-5) .

Derivative Reactivity: The glycine-modified derivative (CAS: 1448440-51-4) includes an aminoacetyl group, allowing conjugation with chelators (e.g., DOTA) for radiopharmaceuticals like ⁶⁸Ga-labeled tracers .

Q & A

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

- Methodological Answer : Link its physicochemical properties (logP, pKa) to QSAR models predicting blood-brain barrier permeability. Use fragment-based drug design (FBDD) to map interactions with target proteins (e.g., CYP450 isoforms). Validate via in vivo pharmacokinetics (AUC, Cₘₐₓ) and comparative metabolomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.